molecular formula C23H30N2O B5233055 N-(1-isopropyl-4-piperidinyl)-3,3-diphenylpropanamide

N-(1-isopropyl-4-piperidinyl)-3,3-diphenylpropanamide

Cat. No. B5233055
M. Wt: 350.5 g/mol
InChI Key: RQBPILYFADHMKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-isopropyl-4-piperidinyl)-3,3-diphenylpropanamide, commonly known as IPP, is a synthetic compound that belongs to the class of piperidine derivatives. It was first synthesized in the 1980s and has since then been extensively studied for its potential applications in scientific research. IPP is a potent inhibitor of dopamine and norepinephrine reuptake transporters, and it has been found to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of IPP involves the inhibition of dopamine and norepinephrine reuptake transporters. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, which in turn leads to the modulation of mood, cognition, and behavior. IPP has also been found to modulate the release of other neurotransmitters such as serotonin, which further contributes to its pharmacological effects.
Biochemical and Physiological Effects
IPP has been found to exhibit a range of biochemical and physiological effects. It has been found to exhibit antidepressant, anxiolytic, and analgesic effects in animal models. IPP has also been found to modulate the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, which are involved in the regulation of mood, cognition, and behavior. IPP has also been found to modulate the activity of ion channels and receptors, which further contributes to its pharmacological effects.

Advantages and Limitations for Lab Experiments

IPP has several advantages for lab experiments. It is a potent inhibitor of dopamine and norepinephrine reuptake transporters, and it has been found to exhibit a range of pharmacological effects. IPP is also relatively easy to synthesize, and it can be obtained in pure form through column chromatography. However, there are also some limitations to the use of IPP in lab experiments. For example, IPP has been found to exhibit some toxicity in animal models, and its effects on human subjects are not well understood.

Future Directions

There are several future directions for research on IPP. One area of research could focus on the development of more potent and selective inhibitors of dopamine and norepinephrine reuptake transporters. Another area of research could focus on the development of new pharmacological agents that target other neurotransmitter systems, such as the serotonin system. Additionally, future research could focus on the development of new animal models to study the effects of IPP on mood, cognition, and behavior. Finally, future research could focus on the development of new therapeutic applications for IPP, such as the treatment of depression, anxiety, and chronic pain.

Synthesis Methods

The synthesis of IPP involves the reaction of 3,3-diphenylpropanoic acid with isopropylamine and piperidine in the presence of a coupling reagent. The resulting product is then purified through column chromatography to obtain pure IPP. The synthesis of IPP is a relatively simple process, and it can be carried out in a laboratory setting with ease.

Scientific Research Applications

IPP has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of pharmacological effects, including antidepressant, anxiolytic, and analgesic effects. IPP has also been found to modulate the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, which are involved in the regulation of mood, cognition, and behavior.

properties

IUPAC Name

3,3-diphenyl-N-(1-propan-2-ylpiperidin-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O/c1-18(2)25-15-13-21(14-16-25)24-23(26)17-22(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-12,18,21-22H,13-17H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQBPILYFADHMKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-diphenyl-N-[1-(propan-2-yl)piperidin-4-yl]propanamide

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